2-Bromo-3-methylbutane
Overview
Description
2-Bromo-3-methylbutane is a brominated hydrocarbon that is of interest in various chemical research areas due to its reactivity and potential applications in synthesis and materials science. The compound is related to isobutane and has been studied in various contexts, including its bromination kinetics, reactivity in cross-coupling reactions, and physical properties.
Synthesis Analysis
The synthesis of 2-Bromo-3-methylbutane and related compounds has been explored in several studies. For instance, the bromination of isobutane to yield 2-bromo-2-methylpropane, a compound similar to 2-Bromo-3-methylbutane, proceeds through an atom and radical chain mechanism, which is common in the bromination of hydrocarbons . Another study describes the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives via a Pd-catalyzed Suzuki cross-coupling reaction, showcasing the versatility of brominated butane derivatives in organic synthesis . Additionally, a new synthetic method for Bromacil, which uses 2-bromobutane as a starting material, involves condensation, cyclization, and bromination steps .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methylbutane and its derivatives has been the subject of various analyses. For example, 2-Bromo-2, 3, 3-trimethylbutane, a closely related compound, forms a plastic crystal with a body-centered cubic lattice, indicating a disordered orientation of molecules . The conformational analysis of (S)-(+)-1-Bromo-2-methylbutane using vibrational circular dichroism (VCD) and density functional theory (DFT) revealed that the compound exists in several conformations, influenced by the presence of bromine .
Chemical Reactions Analysis
The reactivity of 2-Bromo-3-methylbutane in chemical reactions has been investigated, particularly in the context of its decomposition and autoxidation. The thermal decomposition of 1-bromo-2-methylbutane, a structural isomer, is catalyzed by oxygen and hydrogen bromide, leading to various brominated products . The autoxidation of optically active 1-bromo-2-methylbutane results in the formation of 1-bromo-2-methyl-2-butanol with partial retention of configuration .
Physical and Chemical Properties Analysis
The physical properties of 2-Bromo-3-methylbutane derivatives have been studied, including their surface behavior in mixtures with isomeric butanols. The surface tensions of these mixtures were measured, and a thermodynamic study on surface formation was presented . The non-linear optical (NLO) properties and electronic properties of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were also investigated using DFT studies, providing insights into the reactivity and electronic properties of these compounds .
Scientific Research Applications
Solvolysis of Tertiary Bromoalkanes : The solvolysis of various tertiary bromoalkanes, including 2-bromo-2-methylbutane, was investigated to understand the mechanism and influence of nucleophilic solvent participation (Liu, Hou, & Tsao, 2009).
Conformational Analysis : Vibrational circular dichroism (VCD) was used to analyze the conformation of (S)-(+)-1-bromo-2-methylbutane, contributing to the understanding of its conformational stability and the influence of bromine (Wang et al., 2002).
Vibrational Analysis of Alkyl Bromides : Infrared spectra of tertiary alkyl bromides, including 2-bromo-2-methylbutane, were analyzed for their conformational properties (Crowder, Richardson, & Gross, 1980).
Thermal Decomposition : The decomposition of 1-bromo-2-methylbutane under various conditions was studied, contributing to the understanding of its stability and reactivity (Hargreaves, Dossor, & Isaac, 2007).
Enthalpies of Solution : This study provides calorimetric measurements of the enthalpies of solution of 2-bromo-2-methylpropane and 2-bromo-2-methylbutane in various alcohols, contributing to thermodynamic understanding (Albuquerque et al., 1998).
Heavy Metals Determination : A study on dispersive liquid-liquid microextraction using a low-toxic bromosolvent (1-bromo-3-methylbutane) for determining heavy metals in water samples by inductively coupled plasma-mass spectrometry (Peng et al., 2016).
Photobromination of Cyano-Methylbutane : This research investigates the photobromination of 1-cyano-2-methylbutane, contributing to the understanding of bromination mechanisms (Tanner, Ruo, & Blackburn, 1974).
Autoxidation of Optically Active Bromo-Methylbutane : The autoxidation of (+)-1-bromo-2-methylbutane and its enantiomeric ratio is investigated, contributing to the field of organic chemistry and stereochemistry (Howard, Chenier, & Holden, 1977).
Biological Activity of N-(α-Bromoacyl)-α-amino Esters : The synthesis, crystal structure, and biological activity screening of novel compounds, including methyl 2-(2-bromo-3-methylbutanamido)pentanoate, are explored for potential pharmaceutical applications (Yancheva et al., 2015).
Enantioselective Decomposition on Cu Surfaces : This study compares the enantioselective surface chemistry of chiral alkyl halides, including S-1-bromo-2-methylbutane, on copper surfaces, relevant to surface chemistry and enantioselective reactions (Rampulla & Gellman, 2006).
Investigation of Biofuels for Anti-Knock Additives : Research into the anti-knock properties of biofuels, including 2-methylpropan-1-ol (isobutanol), which can be produced from microorganism metabolic processes for use in spark ignition engines (Mack et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-methylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-4(2)5(3)6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGVDCMNIAOLHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336212 | |
Record name | 2-bromo-3-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylbutane | |
CAS RN |
18295-25-5 | |
Record name | 2-bromo-3-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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